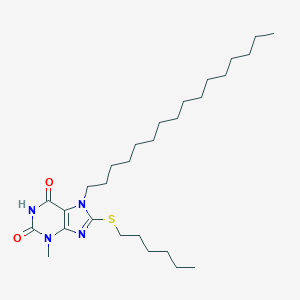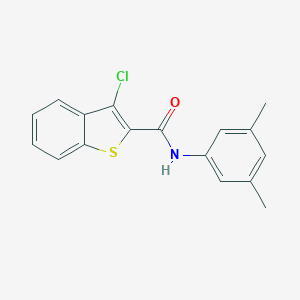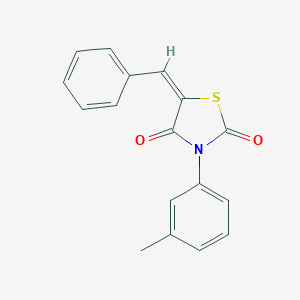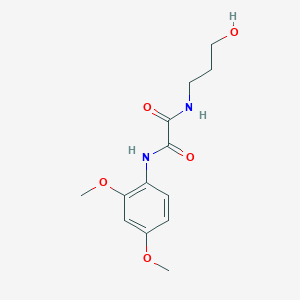
7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as SQ22536, is a selective inhibitor of adenylyl cyclase. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione selectively inhibits adenylyl cyclase, an enzyme that converts ATP to cyclic AMP. By inhibiting adenylyl cyclase, this compound decreases the production of cyclic AMP, which in turn decreases the activation of protein kinase A and downstream signaling pathways. This ultimately leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of cyclic AMP, which in turn decreases the activation of protein kinase A and downstream signaling pathways. This ultimately leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells. Additionally, it has been shown to have cardioprotective effects, including the inhibition of platelet aggregation and the reduction of myocardial ischemia-reperfusion injury. It has also been shown to have neuroprotective effects, including the inhibition of glutamate-induced neuronal death and the reduction of cerebral ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a number of advantages for lab experiments. It is a selective inhibitor of adenylyl cyclase, which makes it a useful tool for studying the role of cyclic AMP signaling pathways in various cellular processes. It has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and biological effects.
However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects, including the inhibition of phosphodiesterases and the activation of protein kinase C. Additionally, its lipophilic nature can make it difficult to work with in some experimental systems.
Direcciones Futuras
There are a number of potential future directions for the study of 7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of focus could be the development of more selective inhibitors of adenylyl cyclase, which could help to minimize off-target effects. Additionally, future studies could focus on the development of more water-soluble analogs of this compound, which could make it easier to work with in experimental systems. Finally, future studies could focus on the development of new therapeutic applications for this compound, including its potential use in the treatment of other diseases beyond cancer, cardiovascular diseases, and neurological disorders.
Métodos De Síntesis
7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multistep process involving the reaction of hexadecyl bromide with thiourea to form hexadecylthiourea, followed by the reaction of hexadecylthiourea with 3-methylxanthine to form 7-hexadecyl-3-methylxanthine. The final step involves the reaction of 7-hexadecyl-3-methylxanthine with sulfuric acid and hydrogen peroxide to form this compound.
Aplicaciones Científicas De Investigación
7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have cardioprotective effects, making it a potential candidate for the treatment of cardiovascular diseases. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
7-hexadecyl-8-hexylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N4O2S/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-22-32-24-25(31(3)27(34)30-26(24)33)29-28(32)35-23-21-9-7-5-2/h4-23H2,1-3H3,(H,30,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLLXNBRPZKSBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyrylamino}-benzoic acid](/img/structure/B403484.png)
![1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B403485.png)
![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B403488.png)
![N-benzyl-N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B403489.png)


![2-[2-(4-chlorobenzylidene)hydrazino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B403501.png)

![8-(2,3-Dichlorophenyl)-4c,7,7a,8,10,10a,11,13a-octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B403522.png)
![5-[2-(2-Methoxyphenoxy)ethylthio]-1-(4-methylphenyl)tetrazole](/img/structure/B403525.png)
![8-Methoxy-3,3-diphenyl-3H-benzo[f]chromene](/img/structure/B403526.png)
![4-(2,3-dichlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B403527.png)